molecular formula C7H7N3O B14249747 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine CAS No. 210302-59-3

2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine

Cat. No.: B14249747
CAS No.: 210302-59-3
M. Wt: 149.15 g/mol
InChI Key: XAUAMBIBZZGIDP-UHFFFAOYSA-N
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Description

2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.

Preparation Methods

The synthesis of 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthetic route can be employed, where the starting materials undergo a series of reactions leading to the formation of the desired heterocyclic structure . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions

Scientific Research Applications

2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, this compound may find applications in the materials science industry, where its unique structural properties can be leveraged to develop new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can be compared to other similar heterocyclic compounds, such as azepines, benzodiazepines, oxazepines, and thiazepines. While these compounds share some structural similarities, this compound is unique due to its specific arrangement of nitrogen and oxygen atoms within the ring

Properties

CAS No.

210302-59-3

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2H-[1,3,5]oxadiazino[3,2-a][1,3]diazepine

InChI

InChI=1S/C7H7N3O/c1-2-4-10-5-8-6-11-7(10)9-3-1/h1-5H,6H2

InChI Key

XAUAMBIBZZGIDP-UHFFFAOYSA-N

Canonical SMILES

C1N=CN2C=CC=CN=C2O1

Origin of Product

United States

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